1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group with a 1,1-dioxo substitution
Preparation Methods
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclopropane carboxylic acid with a thian-4-yl precursor under specific conditions to introduce the 1,1-dioxo substitution. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxo group to a thian-4-yl group without the dioxo substitution.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid include:
2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: Differing by the presence of an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Featuring a hydroxyacetic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: Incorporating a pyrazole ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H14O4S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
1-(1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c10-8(11)9(3-4-9)7-1-5-14(12,13)6-2-7/h7H,1-6H2,(H,10,11) |
InChI Key |
DIVWSZFCXDWBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.